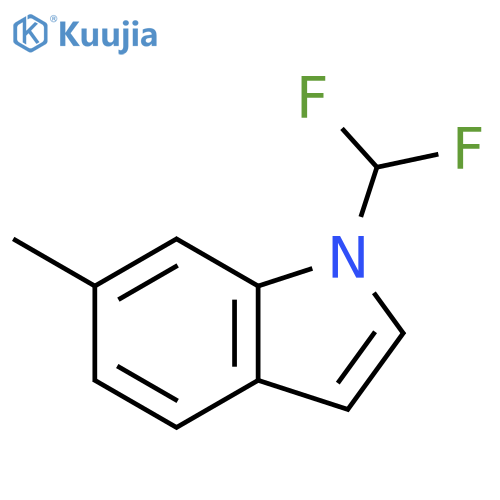Cas no 1597374-77-0 (1-(difluoromethyl)-6-methyl-1H-indole)

1597374-77-0 structure
商品名:1-(difluoromethyl)-6-methyl-1H-indole
CAS番号:1597374-77-0
MF:C10H9F2N
メガワット:181.181969404221
MDL:MFCD29060436
CID:4607473
PubChem ID:116546736
1-(difluoromethyl)-6-methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1-(difluoromethyl)-6-methyl-1H-indole
- 1H-Indole, 1-(difluoromethyl)-6-methyl-
-
- MDL: MFCD29060436
- インチ: 1S/C10H9F2N/c1-7-2-3-8-4-5-13(10(11)12)9(8)6-7/h2-6,10H,1H3
- InChIKey: DKJDHENNBRFXPW-UHFFFAOYSA-N
- ほほえんだ: N1(C(F)F)C2=C(C=CC(C)=C2)C=C1
1-(difluoromethyl)-6-methyl-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255371-0.05g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-255371-1.0g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
| Chemenu | CM418034-1g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95%+ | 1g |
$822 | 2023-03-01 | |
| Chemenu | CM418034-250mg |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95%+ | 250mg |
$353 | 2023-03-01 | |
| Enamine | EN300-255371-0.1g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Ambeed | A1082068-1g |
1-(Difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 1g |
$541.0 | 2024-08-03 | |
| Enamine | EN300-255371-5.0g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
| Enamine | EN300-255371-0.5g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
| Aaron | AR01C447-50mg |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 50mg |
$265.00 | 2025-02-09 | |
| A2B Chem LLC | AW43723-50mg |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 50mg |
$219.00 | 2024-04-20 |
1-(difluoromethyl)-6-methyl-1H-indole 関連文献
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
1597374-77-0 (1-(difluoromethyl)-6-methyl-1H-indole) 関連製品
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1597374-77-0)1-(difluoromethyl)-6-methyl-1H-indole

清らかである:99%
はかる:1g
価格 ($):487.0